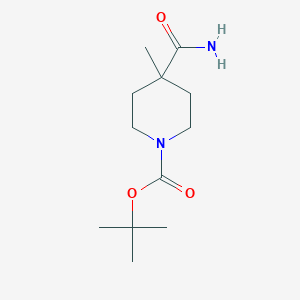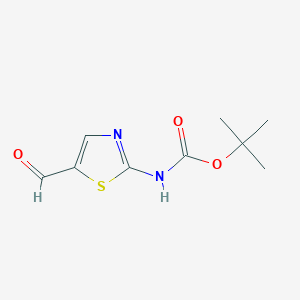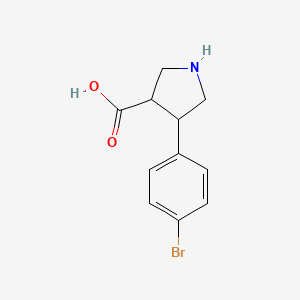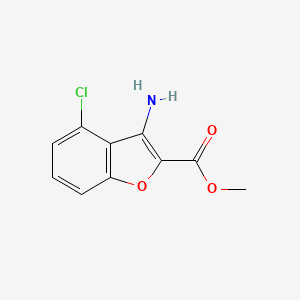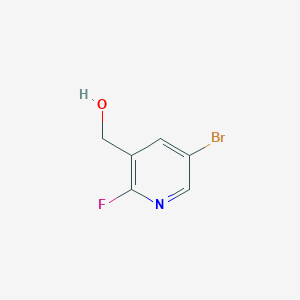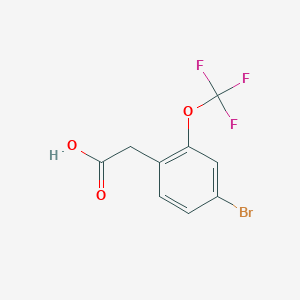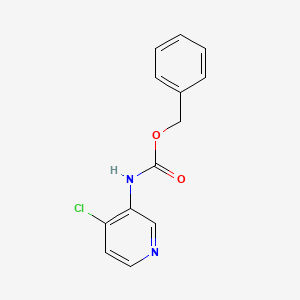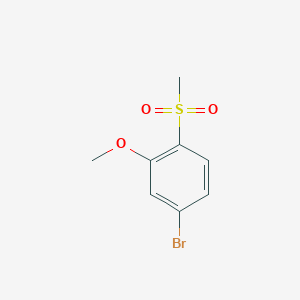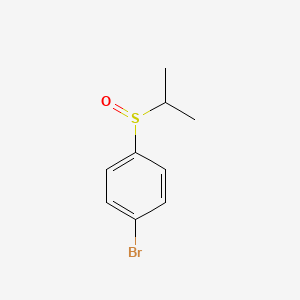
1-Bromo-4-(isopropylsulfinyl)benzene
Vue d'ensemble
Description
1-Bromo-4-(isopropylsulfinyl)benzene is an organic compound with the molecular formula C9H11BrOS It is a derivative of benzene, where a bromine atom is substituted at the para position and an isopropylsulfinyl group is attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Introduction of Isopropylsulfinyl Group: The next step involves the introduction of the isopropylsulfinyl group. This can be done through a sulfoxidation reaction where an isopropyl group is oxidized to form the sulfinyl group. The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Analyse Des Réactions Chimiques
1-Bromo-4-(isopropylsulfinyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions. Common reagents include halogens (Cl2, I2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Oxidation and Reduction: The isopropylsulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents include lithium aluminum hydride (LiAlH4).
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2R) to form various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-4-(isopropylsulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various substitution and oxidation-reduction reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfoxides and sulfides. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. The sulfinyl group is known to impart specific biological activities, making it a candidate for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 1-Bromo-4-(isopropylsulfinyl)benzene exerts its effects involves electrophilic aromatic substitution reactions. The bromine atom and the isopropylsulfinyl group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions. The sulfinyl group can participate in redox reactions, altering the electronic properties of the molecule and affecting its reactivity.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(isopropylsulfinyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(methylsulfinyl)benzene: This compound has a methylsulfinyl group instead of an isopropylsulfinyl group. The difference in the alkyl group affects the steric and electronic properties of the molecule.
1-Bromo-4-(isopropylthio)benzene: This compound has a thioether group instead of a sulfinyl group. The sulfur atom in the thioether is in a different oxidation state, leading to different reactivity.
1-Bromo-4-(isopropylsulfonyl)benzene: This compound has a sulfonyl group instead of a sulfinyl group. The sulfonyl group is more oxidized and has different chemical properties compared to the sulfinyl group.
Propriétés
IUPAC Name |
1-bromo-4-propan-2-ylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


